3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile
Description
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-9-4-12-18-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUAIKRVIJDPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383245 | |
| Record name | 3-[(1-benzyl-4-piperidyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-64-2 | |
| Record name | 3-[[1-(Phenylmethyl)-4-piperidinyl]oxy]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1-benzyl-4-piperidyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1-benzylpiperidin-4-yl)oxy]propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile typically involves the reaction of N-benzyl-4-hydroxypiperidine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines or alcohols.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming amides or esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols
Major products formed from these reactions include carboxylic acids, ketones, primary amines, alcohols, amides, and esters.
Scientific Research Applications
Medicinal Chemistry
Receptor Agonists and Antagonists
3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile serves as a crucial building block in the synthesis of receptor agonists and antagonists. Research indicates that derivatives of this compound can selectively target serotonin receptors, particularly the 5-HT(4) receptor, which is implicated in gastrointestinal motility disorders. Selective agonists can potentially enhance motility without significant side effects, making them valuable in treating conditions like irritable bowel syndrome .
Case Study: 5-HT(4) Receptor Agonists
A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of benzamide derivatives based on this compound, demonstrating their efficacy as selective 5-HT(4) receptor agonists. These compounds were evaluated for their ability to enhance gastrointestinal motility in animal models, showing promising results .
Neuropharmacology
Nicotinic Acetylcholine Receptor Ligands
The compound has also been investigated for its role as a ligand for nicotinic acetylcholine receptors (nAChRs). A series of compounds derived from this compound have been synthesized and evaluated for their binding affinity and agonist efficacy at nAChR subtypes. This research is significant for developing treatments for neurodegenerative diseases such as Alzheimer's, where nAChR modulation may improve cognitive function .
Case Study: Diazabicyclo[4.2.0]octane Ligands
A notable study synthesized ligands based on the diazabicyclo[4.2.0]octane core, which showed potent activity at nAChRs. The structure-activity relationships revealed that modifications to the piperidine moiety influenced receptor binding and efficacy, highlighting the versatility of this compound as a scaffold in drug design .
Synthesis of Novel Compounds
Pharmacological Evaluation
The compound is frequently used as a starting reagent in synthesizing various pharmacologically active compounds. For instance, it has been employed in creating derivatives that exhibit selective binding to dopamine D4 receptors, which are potential targets for antipsychotic medications .
Data Table: Summary of Applications
| Application Area | Compound Derivatives | Key Findings |
|---|---|---|
| Medicinal Chemistry | 5-HT(4) receptor agonists | Enhanced gastrointestinal motility |
| Neuropharmacology | Nicotinic acetylcholine receptor ligands | Potential cognitive enhancement in Alzheimer's |
| Synthesis of Novel Compounds | Dopamine D4 receptor antagonists | Targeting psychotic disorders |
Mechanism of Action
The mechanism of action of 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The benzyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications:
Piperidine-Based Nitriles
- 3-Oxo-3-piperidin-1-yl-propionitrile (3b): Synthesized via ethanol-mediated condensation (Scheme 3, ), this analog replaces the benzyl group with a ketone at the 3-position. The absence of the benzyl group reduces steric hindrance but diminishes aromatic interactions in biological systems.
- Ethyl 3-(1-Benzyl-4-piperidyl)propanoate (10): A carboxylate ester analog () with similar piperidine-benzyl substitution but lacking the nitrile group. The ester moiety enhances hydrophilicity compared to the nitrile, altering pharmacokinetic profiles .
β-Oxonitrile Derivatives
- 3-(4-Biphenylyl)-3-oxopropanenitrile (2.114i) and 3-(4-fluorophenyl)-3-oxopropanenitrile (2.114j) : These β-oxonitriles () share the nitrile functionality but incorporate ketone groups and aryl substituents. The biphenylyl/fluorophenyl groups enhance π-π stacking and electron-withdrawing effects, respectively, compared to the benzyl-piperidine system. Both exhibit high yields (91–93%) and distinct melting points (2.114i: 148–150°C; 2.114j: 132–134°C), reflecting structural rigidity differences .
Chiral Propanenitrile Derivatives
- (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile: A pyrimidoindole-containing analog () with a chiral center. The ethynyl group and fused heterocycle enhance binding affinity to biological targets (e.g., kinases) but reduce synthetic accessibility compared to the simpler benzyl-piperidine scaffold.
Data Tables
Table 2: Functional Group Impact on Properties
| Functional Group | Effect on Lipophilicity | Bioactivity Potential | Synthetic Complexity |
|---|---|---|---|
| Benzyl-piperidine (Target) | Moderate | Moderate | Intermediate |
| Ketone (3b) | Low | Low | Low |
| Biphenylyl (2.114i) | High | High (π-π stacking) | High |
| Ethynyl-pyrimidoindole | Variable | High (kinase binding) | Very High |
Key Research Findings
- Synthetic Flexibility: The benzyl-piperidine scaffold allows modular substitutions, as demonstrated in the synthesis of ethyl 3-(1-benzyl-4-piperidyl)propanoate (81% yield) . However, introducing nitriles requires precise conditions to avoid side reactions (e.g., hydrolysis).
- Bioactivity Trends : β-Oxonitriles () exhibit higher thermal stability and biological target engagement due to aryl-ketone interactions, whereas the target compound’s benzyl group may favor membrane permeability in drug design.
- Chiral vs. Achiral Systems : Chiral analogs like those in show enantiomer-specific activity but demand asymmetric synthesis techniques, contrasting with the achiral, simpler target compound.
Biological Activity
3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile, with the CAS number 175203-64-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a propanenitrile moiety, which contributes to its biological activity. The structural formula can be represented as follows:
Research indicates that this compound may exhibit several mechanisms of action:
- Acetylcholinesterase Inhibition : Similar compounds have been studied as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive function .
- Rho Kinase Inhibition : The compound has been noted for its inhibitory effects on Rho kinase, which plays a role in various cellular processes including smooth muscle contraction and cell proliferation. This inhibition may be beneficial in treating conditions such as hypertension and vascular disorders .
Biological Activity
The biological activity of this compound has been explored through various studies:
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. These findings indicate potential applications in developing new antibiotics or antiseptics .
Neuroprotective Effects
The compound's ability to inhibit cholinesterases suggests it could have neuroprotective effects, making it a candidate for further research in neurodegenerative disease treatments. Its structural similarities to known neuroprotective agents warrant further investigation into its efficacy .
Research Findings
Several studies have documented the effects of related compounds, providing insights into the potential applications of this compound:
Case Studies
- Alzheimer's Disease Treatment : A study investigated the efficacy of similar compounds as dual inhibitors for AChE and BuChE, highlighting their potential in enhancing cognitive function in Alzheimer's patients .
- Cardiovascular Applications : Research on Rho kinase inhibitors has shown promise in managing hypertension and other vascular disorders by promoting vasodilation and reducing vascular resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous nitrile-containing piperidine derivatives are synthesized using ethanol as a solvent with catalytic piperidine at 0–5°C for 2 hours . Temperature control is critical to avoid side reactions (e.g., nitrile hydrolysis). Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product.
- Data : In similar syntheses, yields range from 40–70% depending on steric hindrance and reagent stoichiometry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of vapors or dust. In case of skin contact, wash immediately with water for 15 minutes .
- Data : The compound’s structural analogs (e.g., piperidine derivatives) are classified as skin/eye irritants (Category 2/2A) and may cause respiratory toxicity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use LC-MS for purity assessment (>95% by HPLC) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals for related nitrile-piperidine hybrids include δ ~2.5–3.5 ppm (piperidine protons) and δ ~4.5–5.0 ppm (benzyl ether protons) .
Advanced Research Questions
Q. What mechanistic insights explain the instability of this compound under acidic or high-temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. FT-IR can track nitrile group degradation (~2240 cm⁻¹ peak reduction). Computational modeling (DFT) predicts susceptibility to hydrolysis via nitrile-to-amide conversion under acidic conditions .
- Data : Analogous nitriles decompose at >100°C, releasing toxic fumes (e.g., HCN) .
Q. How does the benzyl-piperidine moiety influence the compound’s reactivity in cross-coupling or alkylation reactions?
- Methodology : Perform Suzuki-Miyaura coupling trials with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄). Compare reaction rates with non-benzylated analogs. Steric effects from the benzyl group may reduce coupling efficiency by ~30% .
- Data : In biphenyl synthesis, benzyl-substituted piperidines require higher catalyst loading (5 mol% vs. 2 mol%) for comparable yields .
Q. What strategies optimize the enantiomeric resolution of chiral derivatives of this compound?
- Methodology : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation. Alternatively, synthesize diastereomeric salts with L-tartaric acid and recrystallize .
- Data : For similar piperidine derivatives, enantiomeric excess (ee) >90% is achievable via kinetic resolution with lipases (e.g., CAL-B) .
Contradictions & Limitations
- Synthesis Efficiency : reports moderate yields (40–70%) for nitrile-piperidine derivatives, while suggests higher yields (80–90%) for structurally related compounds under optimized Pd-catalyzed conditions. This discrepancy highlights the need for reaction condition tuning .
- Safety Classification : While classifies analogs as respiratory toxins, omits this hazard, emphasizing the need for compound-specific toxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
